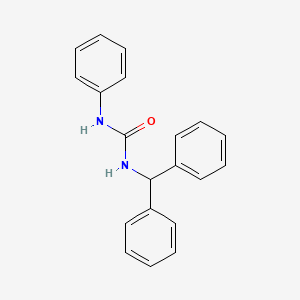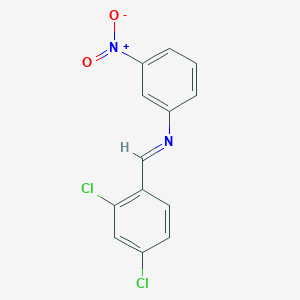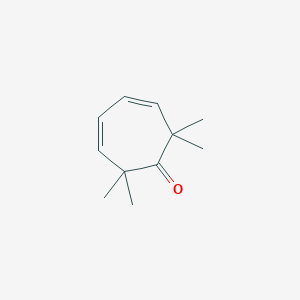
Isopropyl N-(2-methoxyphenyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Isopropyl N-(2-methoxyphenyl)carbamate is an organic compound with the molecular formula C11H15NO3 and a molecular weight of 209.247 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and industry. It is often used in research and development due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Isopropyl N-(2-methoxyphenyl)carbamate typically involves the reaction of isopropyl chloroformate with 2-methoxyaniline. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve maintaining the temperature at around 0-5°C to ensure the stability of the reactants and products .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, ensuring consistent product quality. The purification of the final product is typically achieved through recrystallization or chromatography techniques .
化学反応の分析
Types of Reactions
Isopropyl N-(2-methoxyphenyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carbamate derivatives.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the isopropyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are commonly employed.
Major Products Formed
The major products formed from these reactions include various carbamate and amine derivatives, which can be further utilized in different chemical processes .
科学的研究の応用
Isopropyl N-(2-methoxyphenyl)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various industrial chemicals and materials.
作用機序
The mechanism of action of Isopropyl N-(2-methoxyphenyl)carbamate involves its interaction with specific molecular targets and pathways. In biological systems, it acts as a growth regulator by interfering with the normal metabolic processes of plants. The compound binds to specific enzymes and receptors, altering their activity and leading to changes in growth patterns .
類似化合物との比較
Similar Compounds
- Isopropyl N-(3-methoxyphenyl)carbamate
- Isopropyl N-(2,5-dimethoxyphenyl)carbamate
- Isopropyl N-(2-ethylphenyl)carbamate
- Isopropyl N-(2,5-dichlorophenyl)carbamate
- Isopropyl N-(4-bromophenyl)carbamate
- Isopropyl N-(1-naphthyl)carbamate
- Isopropyl N-(4-chlorophenyl)carbamate
- Propyl N-(2-methoxyphenyl)carbamate
- Methyl N-(2-methoxyphenyl)carbamate
Uniqueness
Isopropyl N-(2-methoxyphenyl)carbamate is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted applications in research and industry .
特性
CAS番号 |
67648-18-4 |
|---|---|
分子式 |
C11H15NO3 |
分子量 |
209.24 g/mol |
IUPAC名 |
propan-2-yl N-(2-methoxyphenyl)carbamate |
InChI |
InChI=1S/C11H15NO3/c1-8(2)15-11(13)12-9-6-4-5-7-10(9)14-3/h4-8H,1-3H3,(H,12,13) |
InChIキー |
HACJXSGWCAADTR-UHFFFAOYSA-N |
正規SMILES |
CC(C)OC(=O)NC1=CC=CC=C1OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



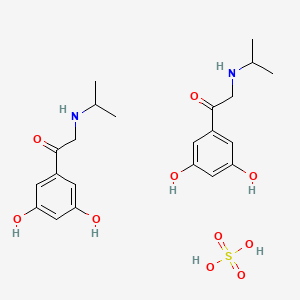
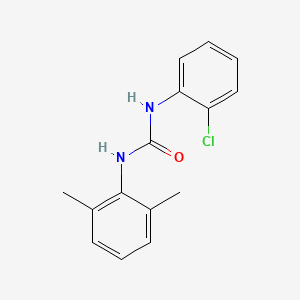

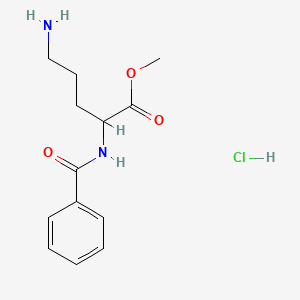

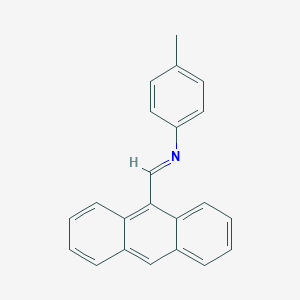
![1-Benzyl-3-[2-chloro-5-(trifluoromethyl)phenyl]urea](/img/structure/B11954572.png)

